![molecular formula C20H12N2O2 B12902099 Dibenzo[a,h]phenazine-1,8-diol CAS No. 26846-41-3](/img/structure/B12902099.png)
Dibenzo[a,h]phenazine-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[a,h]phenazine-1,8-diol (CAS#: 26846-41-3) is a polycyclic aromatic compound with the following chemical formula:
C20H12N2O2
. It consists of two benzene rings fused together, along with a central phenazine ring containing two hydroxyl groups at positions 1 and 8 .Méthodes De Préparation
Synthetic Routes:
- Dibenzo[a,h]phenazine-1,8-diol can be synthesized through various methods, including cyclization reactions of suitable precursors.
- One common approach involves the oxidative cyclization of 1,2-dihydroxybenzene derivatives under specific conditions.
- Another method utilizes the condensation of 1,2-diaminobenzene with 1,2-dihydroxybenzene.
- Detailed reaction mechanisms and conditions are available in the literature.
Industrial Production:
- While this compound is not widely produced industrially, its synthesis can be scaled up using the aforementioned methods.
- Industrial production typically involves optimizing reaction conditions, yield, and purity.
Analyse Des Réactions Chimiques
Dibenzo[a,h]phenazine-1,8-diol undergoes several chemical reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the quinone moiety yields the diol form.
Substitution: Substituents can be introduced at various positions on the benzene rings.
Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: Quinones, diols, and substituted derivatives.
Applications De Recherche Scientifique
Dibenzo[a,h]phenazine-1,8-diol finds applications in:
Chemistry: As a building block for designing novel organic materials.
Biology: Investigating its interactions with biomolecules and potential biological activities.
Medicine: Studying its pharmacological properties and potential therapeutic applications.
Industry: Developing functional materials (e.g., dyes, semiconductors).
Mécanisme D'action
- The exact mechanism of action remains an active area of research.
- It may interact with cellular targets, affecting signaling pathways or enzyme activity.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Dibenzo[a,h]phenazine-1,8-diol’s uniqueness lies in its fused aromatic ring system.
- Similar compounds include phenazines, phenanthrenes, and other polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
26846-41-3 |
|---|---|
Formule moléculaire |
C20H12N2O2 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15(20),16,18,21-decaen-5-one |
InChI |
InChI=1S/C20H12N2O2/c23-15-5-1-3-11-7-9-13-19(17(11)15)21-14-10-8-12-4-2-6-16(24)18(12)20(14)22-13/h1-10,21,24H |
Clé InChI |
RPRGEWDOVJZDPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C3=C(C=C2)NC4=C5C(=CC=CC5=O)C=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



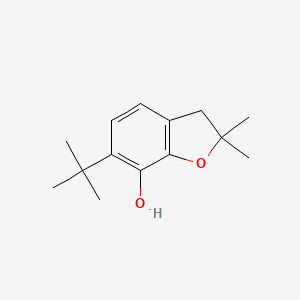
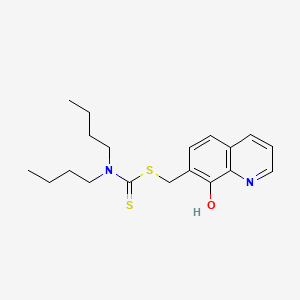
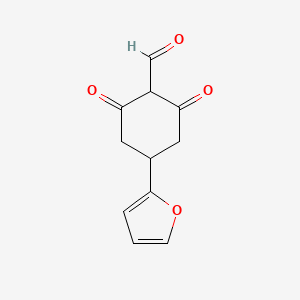
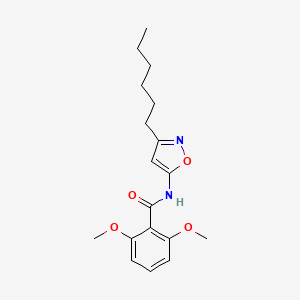
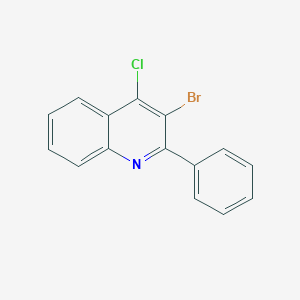
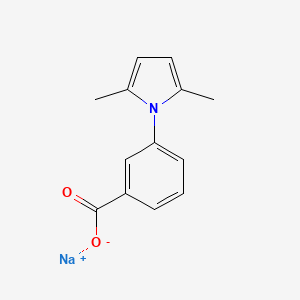
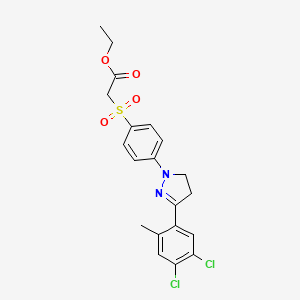
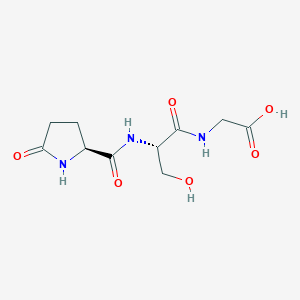
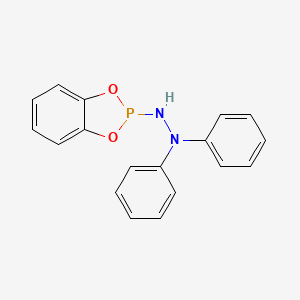
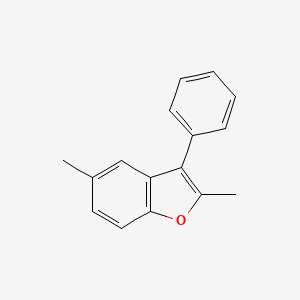
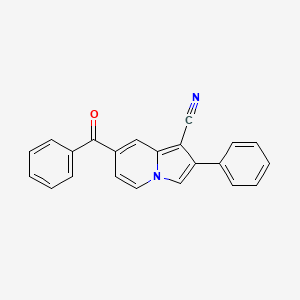
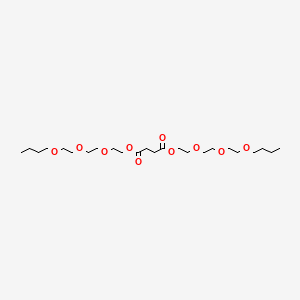
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
